molecular formula C11H20FN3 B11739351 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine

Cat. No.: B11739351
M. Wt: 213.30 g/mol
InChI Key: INVZKJNZMXEKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as copper or palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances its binding affinity, while the pyrazole ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine is unique due to the presence of the fluoroethyl group, which enhances its chemical reactivity and biological activity. The pentylamine chain also contributes to its distinct pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H20FN3

Molecular Weight

213.30 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]pentan-1-amine

InChI

InChI=1S/C11H20FN3/c1-2-3-4-7-13-10-11-5-8-15(14-11)9-6-12/h5,8,13H,2-4,6-7,9-10H2,1H3

InChI Key

INVZKJNZMXEKHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=NN(C=C1)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.